molecular formula C20H15ClFN5O3 B2478415 2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251697-30-9

2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2478415
CAS RN: 1251697-30-9
M. Wt: 427.82
InChI Key: KVYGQJONXSTGLQ-UHFFFAOYSA-N
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Description

2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O3 and its molecular weight is 427.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) focused on the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle, which are structurally related to triazolo[4,3-a]pyrazines. This research highlights the method for synthesizing diverse functionalized triazolo[4,3-a]pyridine derivatives, suggesting the potential for these compounds in pharmacological applications due to their interesting biological properties (Karpina et al., 2019).

Anticonvulsant Activity

Another study explored the synthesis and anticonvulsant activity of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines. Several compounds displayed potent activity, indicating the relevance of the 1,2,4-triazolo[4,3-a]pyrazine ring system in developing anticonvulsant agents (Kelley et al., 1995).

Synthesis of Triazolo Pyrazine Derivatives

Zhang et al. (2019) reported on the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate for many biologically active compounds. This work establishes a rapid synthetic method for such intermediates, underscoring the compound's significance in the development of new therapeutic agents (Zhang et al., 2019).

properties

IUPAC Name

2-[8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O3/c1-12-6-7-13(10-15(12)22)24-17(28)11-27-20(29)26-9-8-23-19(18(26)25-27)30-16-5-3-2-4-14(16)21/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYGQJONXSTGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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